molecular formula C23H20BrNO2 B3993023 5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one

5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one

Cat. No.: B3993023
M. Wt: 422.3 g/mol
InChI Key: ZTMOJYSSQYMYGC-UHFFFAOYSA-N
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Description

5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a bromofuran moiety attached to a tetrahydrobenzo[a]phenanthridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one typically involves multiple steps. One common approach starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to construct the tetrahydrobenzo[a]phenanthridinone core. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to handle the complex reaction sequences. Safety measures and environmental considerations are also crucial in industrial settings to minimize hazardous waste and ensure worker safety .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations that produce active metabolites, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one is unique due to its complex structure, which combines a bromofuran moiety with a tetrahydrobenzo[a]phenanthridinone core. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

IUPAC Name

5-(5-bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO2/c1-23(2)11-15-21(17(26)12-23)20-14-6-4-3-5-13(14)7-8-16(20)25-22(15)18-9-10-19(24)27-18/h3-10,22,25H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMOJYSSQYMYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CC=C(O5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Reactant of Route 2
5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Reactant of Route 3
5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Reactant of Route 4
5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Reactant of Route 5
5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Reactant of Route 6
5-(5-Bromofuran-2-yl)-3,3-dimethyl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one

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